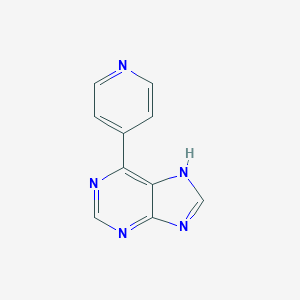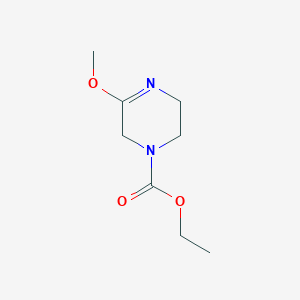
ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate, also known as ethyl dihydropyrazine carboxylate, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that belongs to the pyrazine family. The purpose of
Mecanismo De Acción
The mechanism of action of ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate dihydropyrazine carboxylate is not fully understood. However, it is believed that this compound exerts its antifungal and antibacterial activities by inhibiting the synthesis of ergosterol and peptidoglycan, respectively. Ergosterol is an essential component of the fungal cell membrane, while peptidoglycan is a major component of the bacterial cell wall. By inhibiting the synthesis of these components, ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate dihydropyrazine carboxylate disrupts the integrity of the fungal and bacterial cell membrane, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Ethyl dihydropyrazine carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate dihydropyrazine carboxylate has been shown to possess antioxidant properties. It has been found to scavenge free radicals and reduce oxidative stress in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate dihydropyrazine carboxylate in lab experiments is its versatility. This compound can be used in various fields, including medicine, agriculture, and material science. In addition, ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate dihydropyrazine carboxylate is relatively easy to synthesize and has a good yield. However, there are also some limitations associated with the use of this compound. For example, its mechanism of action is not fully understood, and its toxicity profile is not well established.
Direcciones Futuras
There are several future directions that could be explored in the study of ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate dihydropyrazine carboxylate. One area of interest is the development of new synthetic methods for this compound. Another area of interest is the investigation of its potential as a drug candidate for the treatment of cancer and other diseases. In addition, more research is needed to establish the toxicity profile of ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate dihydropyrazine carboxylate and to determine its safety for use in humans and animals.
Métodos De Síntesis
The synthesis of ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate dihydropyrazine carboxylate can be achieved through several methods. One of the most commonly used methods is the condensation reaction between ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate acetoacetate and 2,3-dimethoxy-1,4-dinitrobenzene in the presence of hydrazine hydrate. The reaction is carried out under reflux in ethanol, and the product is obtained in good yield and purity. Other methods include the reaction between ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate acetoacetate and 1,2-diaminobenzene or the reaction between ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate acetoacetate and 2,3-diaminopyridine.
Aplicaciones Científicas De Investigación
Ethyl dihydropyrazine carboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess antifungal and antibacterial properties. It has been found to inhibit the growth of several pathogenic fungi and bacteria, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. In agriculture, ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate dihydropyrazine carboxylate has been used as a plant growth regulator and insecticide. It has been shown to enhance the growth of several crops, including rice, wheat, and maize. In material science, this compound has been used as a building block for the synthesis of various organic compounds, including polymers and liquid crystals.
Propiedades
Número CAS |
190908-89-5 |
|---|---|
Nombre del producto |
ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate |
Fórmula molecular |
C8H14N2O3 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
ethyl 6-methoxy-3,5-dihydro-2H-pyrazine-4-carboxylate |
InChI |
InChI=1S/C8H14N2O3/c1-3-13-8(11)10-5-4-9-7(6-10)12-2/h3-6H2,1-2H3 |
Clave InChI |
QXCKMYQORPBDKG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN=C(C1)OC |
SMILES canónico |
CCOC(=O)N1CCN=C(C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



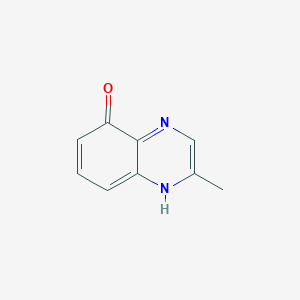
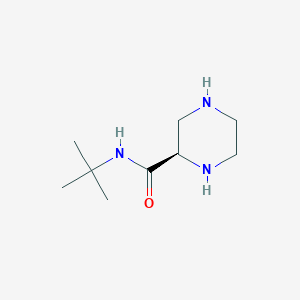





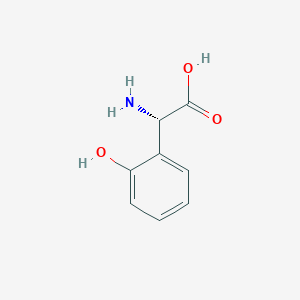
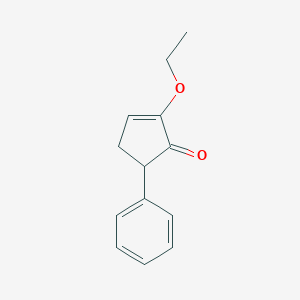
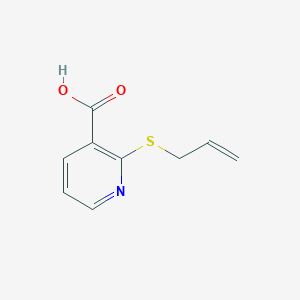
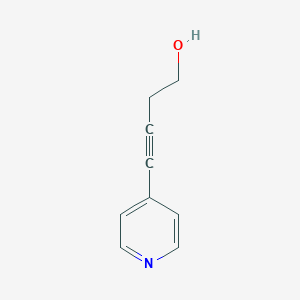
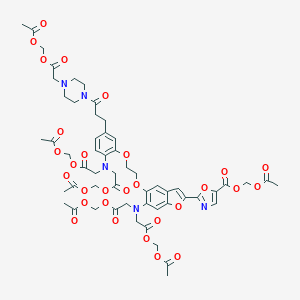
![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)
